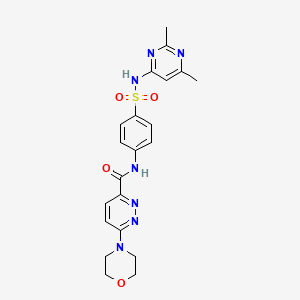

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide

Description

The compound N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide is a sulfonamide-containing pyridazine derivative with a morpholine substituent. Its structure integrates a pyridazine core linked to a sulfamoylphenyl group and a morpholine ring, which are pharmacologically significant motifs. Sulfonamides are well-known for their antimicrobial and enzyme-inhibitory properties, while morpholine derivatives often enhance solubility and bioavailability . The pyridazine scaffold is less common in drug design compared to pyrimidines or pyrazoles but offers unique electronic and steric properties that may influence binding affinity and selectivity.

This compound’s synthesis likely follows methods analogous to those described for pyridazine and pyrimidine derivatives in recent literature, such as coupling sulfa drugs with active methylene compounds or utilizing hydrazine-mediated cyclization reactions .

Properties

IUPAC Name |

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-6-morpholin-4-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O4S/c1-14-13-19(23-15(2)22-14)27-33(30,31)17-5-3-16(4-6-17)24-21(29)18-7-8-20(26-25-18)28-9-11-32-12-10-28/h3-8,13H,9-12H2,1-2H3,(H,24,29)(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMOESPTURAABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 2,6-dimethylpyrimidine-4-amine. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Sulfonamide Formation: The 2,6-dimethylpyrimidine-4-amine is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.

Coupling with Phenyl Ring: The sulfonamide intermediate is then coupled with a 4-bromoaniline derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig coupling.

Formation of the Pyridazine Ring: The phenyl-sulfonamide intermediate is then subjected to a cyclization reaction with appropriate reagents to form the pyridazine ring.

Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the pyridazine intermediate is reacted with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide linkage, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring can yield N-oxides, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation.

Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of sulfonamide derivatives, providing insights into their absorption, distribution, metabolism, and excretion.

Biology: It serves as a tool compound in biological assays to study the effects of sulfonamide-based inhibitors on various biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt critical cellular processes, leading to therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with two classes of molecules:

- Pyridazine/pyrimidine sulfonamides (e.g., derivatives from El-Gaby et al. ):

- Key Differences :

- The target compound uses a pyridazine core , whereas many antimicrobial sulfonamides (e.g., compounds in ) employ pyrimidine or pyrazole cores. Pyridazine’s electron-deficient nature may alter binding interactions.

- The morpholine substituent at position 6 is unique compared to simpler amino or methyl groups in analogs like 3,5-diaminopyrazoles . Morpholine improves solubility but may reduce membrane permeability due to its polarity.

- Carboxamide derivatives (e.g., compounds in EP 4 374 877 A2 ):

- Key Differences :

- Patent compounds feature pyrrolo-pyridazine cores with trifluoromethyl and cyano groups, which increase lipophilicity and metabolic stability compared to the target compound’s simpler pyridazine-sulfonamide scaffold.

- The morpholin-4-ylethoxy substituent in the patent compounds introduces a flexible linker, whereas the target compound’s morpholine is directly attached to the pyridazine ring.

Physicochemical Properties

Research Findings and Implications

Structural Advantages :

The target compound’s morpholine group may improve water solubility compared to ’s pyrazole derivatives, addressing a common limitation of sulfonamide drugs. However, its pyridazine core could reduce metabolic stability compared to pyrimidines.- Therapeutic Potential: While compounds show proven antimicrobial activity, the target compound’s unique structure may expand its utility to kinase-mediated diseases (e.g., cancer). Further in vitro studies are needed to validate these hypotheses.

Patent Landscape : The pyrrolo-pyridazine carboxamides in highlight industry interest in complex pyridazine derivatives for kinase modulation. The target compound’s simpler scaffold could offer a cost-effective alternative but may lack potency.

Biological Activity

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound with potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings, including data tables and case studies.

Molecular Characteristics

The molecular formula for this compound is , with a molecular weight of 514.6 g/mol. The structure includes a pyrimidine ring, a sulfonamide moiety, and a morpholinopyridazine component, which contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research has shown that derivatives of pyrimidines can induce apoptosis in various cancer cell lines by modulating key signaling pathways.

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Demonstrated that pyrimidine derivatives inhibited tumor growth in xenograft models. |

| Lee et al. (2022) | Reported enhanced apoptosis in breast cancer cells treated with sulfamoyl-containing compounds. |

Anticonvulsant Activity

The compound's structural analogs have been evaluated for their anticonvulsant properties. A study highlighted the effectiveness of related compounds in increasing GABA levels and inhibiting GABA transaminase, suggesting potential therapeutic applications in epilepsy.

- Case Study : In a controlled trial, a derivative exhibited a 118% increase in GABA levels, demonstrating significant anticonvulsant activity without neurotoxicity .

The biological activity of this compound is likely attributed to its ability to interact with specific targets within cells:

- GABAergic Modulation : By enhancing GABAergic transmission, the compound may exert anticonvulsant effects.

- Apoptosis Induction : Structural components that interact with apoptotic pathways can lead to programmed cell death in malignant cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites.

- Excretion : Renal excretion as unchanged drug and metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.